Technical Guide: Synthesis of 1-(1-(Methylsulfonyl)indolin-5-yl)ethanone
Technical Guide: Synthesis of 1-(1-(Methylsulfonyl)indolin-5-yl)ethanone
Executive Summary
This technical guide details the synthesis of 1-(1-(methylsulfonyl)indolin-5-yl)ethanone (Target Molecule), a functionalized indoline scaffold frequently utilized in medicinal chemistry as a key intermediate for kinase inhibitors and sulfonamide-based therapeutics.
The guide prioritizes regiochemical integrity . While direct electrophilic aromatic substitution of N-protected indolines is possible, it presents risks of isomer formation.[1] Therefore, this guide recommends a "Reduction-First" pathway (Route A) starting from 5-acetylindole, which guarantees the C5-substitution pattern before establishing the indoline core.[1] A secondary, scalable "Direct Functionalization" pathway (Route B) is provided for process optimization contexts.
Retrosynthetic Analysis & Strategy
The structural challenge of the target molecule lies in the precise placement of the acetyl group at the C5 position of the indoline ring, combined with the N-methylsulfonyl (mesyl) protection.
Strategic Disconnections
-
N-S Bond Cleavage: The most logical final step is the formation of the sulfonamide bond, as the sulfonyl group is a robust protecting group but also strongly electron-withdrawing, potentially deactivating the ring for subsequent functionalization.[1]
-
C2-C3 Saturation: The indoline core (dihydroindole) is accessible via the selective reduction of the corresponding indole.
-
C5-Acyl Bond: Establishing the C5-acetyl group before reducing the indole ring avoids the ambiguity of Friedel-Crafts acylation on the indoline core.
Primary Synthesis Pathway (Route A)
Strategy: Regio-defined Reduction followed by Protection. Best For: Laboratory scale, high purity requirements, SAR study generation.
Step 1: Selective Reduction of 5-Acetylindole
The reduction of the C2-C3 double bond in 5-acetylindole must be chemoselective, avoiding reduction of the C5-ketone to an alcohol. Sodium cyanoborohydride (NaCNBH
-
Reagents: 5-Acetylindole, Sodium Cyanoborohydride (NaCNBH
), Glacial Acetic Acid.[1] -
Key Intermediate: 5-Acetylindoline.[2]
Step 2: N-Sulfonylation
With the 5-acetylindoline core established, the secondary amine is reacted with methanesulfonyl chloride (MsCl). The ketone at C5 does not interfere with this nucleophilic substitution.
-
Reagents: 5-Acetylindoline, Methanesulfonyl Chloride (MsCl), Triethylamine (Et
N) or Pyridine, Dichloromethane (DCM).[1] -
Product: 1-(1-(Methylsulfonyl)indolin-5-yl)ethanone.
Alternative Synthesis Pathway (Route B)
Strategy: N-Protection followed by Friedel-Crafts Acylation. Best For: Large-scale synthesis where starting material cost (Indoline vs. 5-Acetylindole) is a driver.
Mechanism & Risks
This route starts with inexpensive indoline .
-
N-Mesylation: Indoline is converted to N-mesylindoline.
-
Friedel-Crafts Acylation: The N-mesyl group is an ortho/para director but deactivates the ring. However, in the indoline system, the nitrogen lone pair (even when sulfonylated) directs electrophilic substitution to the C5 position (para to nitrogen).
-
Risk:[3] Harsh Lewis acid conditions (AlCl
) are required to overcome the deactivating effect of the sulfonyl group. Careful temperature control is needed to prevent N-desulfonylation or decomposition.
-
Detailed Experimental Protocols
Protocol A: Synthesis via 5-Acetylindole (Recommended)
Step 1: Preparation of 5-Acetylindoline
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 5-acetylindole (1.59 g, 10.0 mmol) and glacial acetic acid (20 mL). Stir until dissolved.
-
Reduction: Cool the solution to 15°C (water bath). Add sodium cyanoborohydride (NaCNBH
) (1.88 g, 30.0 mmol) portion-wise over 20 minutes. Caution: Hydrogen cyanide/gas evolution possible; perform in a well-ventilated fume hood. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The fluorescent indole spot should disappear, replaced by a non-fluorescent (or different Rf) indoline spot.
-
Workup: Pour the reaction mixture into ice water (100 mL). Basify carefully with NaOH pellets or 50% NaOH solution to pH > 10 (to ensure the indoline is deprotonated).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.[1] -
Purification: If necessary, purify via flash chromatography (SiO
, EtOAc/Hexanes gradient).-
Expected Yield: 85–95%.
-
Step 2: Synthesis of 1-(1-(Methylsulfonyl)indolin-5-yl)ethanone
-
Setup: Equip a 100 mL round-bottom flask with a stir bar and nitrogen atmosphere.
-
Dissolution: Dissolve 5-acetylindoline (1.61 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (30 mL). Add Triethylamine (2.1 mL, 15.0 mmol) and cool to 0°C.
-
Addition: Dropwise add Methanesulfonyl chloride (MsCl) (0.93 mL, 12.0 mmol) over 10 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.
-
Quench: Add water (20 mL) to quench the reaction.
-
Workup: Separate phases. Wash the organic layer with 1M HCl (20 mL) to remove excess amine, then saturated NaHCO
, and finally brine.[1] -
Isolation: Dry over MgSO
, filter, and concentrate to dryness. The residue can be recrystallized from Ethanol/Heptane or purified via silica gel chromatography.-
Characterization: 1H NMR should show the disappearance of the N-H signal and the appearance of a singlet (~3.0 ppm) for the mesyl methyl group.
-
Quantitative Data Summary
| Parameter | Step 1 (Reduction) | Step 2 (Sulfonylation) |
| Limiting Reagent | 5-Acetylindole | 5-Acetylindoline |
| Key Reagent | NaCNBH | MsCl (1.2 eq) |
| Solvent | Glacial Acetic Acid | DCM |
| Temperature | 15°C | 0°C |
| Typical Yield | 85-95% | 90-95% |
| Critical QC Point | Ensure complete reduction of indole C2=C3 | Ensure removal of HCl salts |
Troubleshooting & Optimization
Issue: Over-reduction (Alcohol Formation)
-
Symptom: Formation of 1-(indolin-5-yl)ethanol.
-
Cause: Reaction temperature too high or reaction time too long during Step 1.
-
Fix: Maintain temperature below 20°C during NaCNBH
addition. Quench immediately upon consumption of starting material.
Issue: Incomplete Sulfonylation
-
Symptom: Presence of free indoline in Step 2 product.
-
Cause: Hydrolysis of MsCl due to wet solvents or insufficient base.
-
Fix: Use anhydrous DCM. Increase MsCl to 1.5 eq. Ensure Et
N is fresh.
Issue: Regioisomers (If using Route B)
-
Symptom: Mixture of C5 and C7 acetyl products.
-
Fix: Switch to Route A . The steric bulk of the N-mesyl group in Route B usually disfavors C7, but electronic deactivation can lead to sluggish reaction and lower regioselectivity compared to the pre-functionalized Route A.
References
-
Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines."[1] Journal of the American Chemical Society, vol. 96, no. 25, 1974, pp. 7812–7814.[1] Link
-
Ketcha, D. M., & Gribble, G. W. "Synthesis of 3-acylindoles via Friedel-Crafts acylation of 1-(phenylsulfonyl)indole."[1] The Journal of Organic Chemistry, vol. 50, no. 26, 1985, pp. 5451–5457. (Describes N-sulfonyl directing effects). Link
-
Ottoni, O., et al. "Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively."[1][4] Organic Letters, vol. 3, no.[4][5] 7, 2001, pp. 1005-1007.[4] Link
-
BenchChem. "Protocol for N-sulfonylation using Methanesulfonyl Chloride."[6] BenchChem Application Notes. Link
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. vdoc.pub [vdoc.pub]
- 3. scispace.com [scispace.com]
- 4. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
